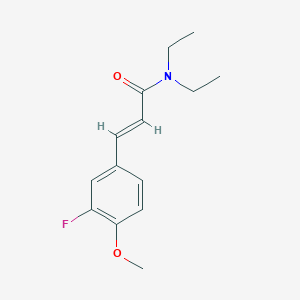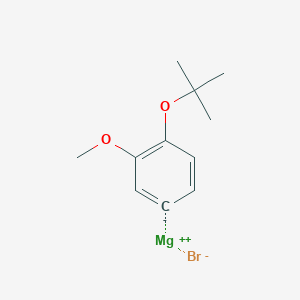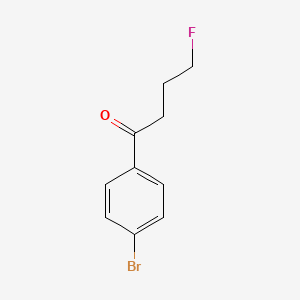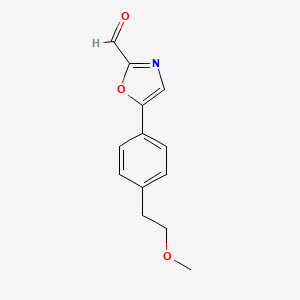
3-(2'-FluorobenZyloxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2’-Fluorobenzyloxy)phenylzinc bromide is an organozinc compound with the molecular formula C13H10BrFOZn. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the fluorine atom and the phenylzinc bromide moiety makes it a versatile reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2’-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(2’-fluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of 3-(2’-fluorobenzyloxy)phenylzinc bromide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of automated reactors and controlled environments helps in scaling up the production efficiently.
化学反応の分析
Types of Reactions: 3-(2’-Fluorobenzyloxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in nucleophilic substitution reactions due to the presence of the phenylzinc bromide group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is carried out in a solvent like THF or dimethylformamide (DMF) at elevated temperatures.
Nucleophilic Substitution: This reaction can be carried out using various electrophiles in the presence of a suitable solvent and under mild conditions.
Major Products: The major products formed from these reactions are biaryl compounds in the case of Suzuki-Miyaura coupling and substituted aromatic compounds in the case of nucleophilic substitution.
科学的研究の応用
3-(2’-Fluorobenzyloxy)phenylzinc bromide has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 3-(2’-fluorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the phenylzinc bromide transfers its phenyl group to the palladium catalyst. This is followed by the reductive elimination step, leading to the formation of the desired biaryl product. The molecular targets and pathways involved are primarily the palladium catalyst and the boronic acid or ester coupling partner.
類似化合物との比較
- 3-Bromo-2-(2’-fluorobenzyloxy)phenylboronic acid
- 3-(3’-Fluorobenzyloxy)phenylboronic acid
- Phenylzinc bromide
Comparison: Compared to similar compounds, 3-(2’-fluorobenzyloxy)phenylzinc bromide offers unique reactivity due to the presence of both the fluorine atom and the phenylzinc bromide moiety. This combination allows for selective and efficient cross-coupling reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C13H10BrFOZn |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChIキー |
MHPCPEOQNSWWSU-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C[C-]=C2)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)
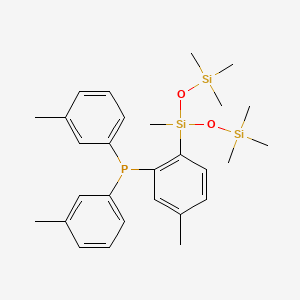


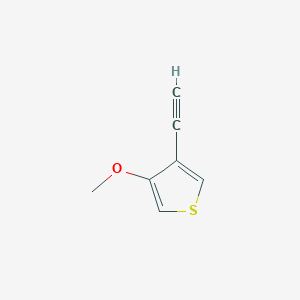
![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)
